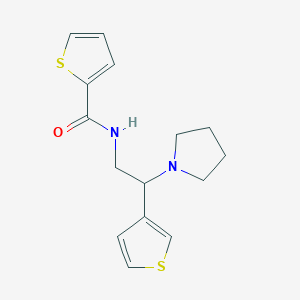

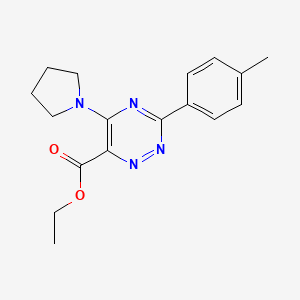

![molecular formula C17H14ClNO4S2 B2528987 Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932304-14-8](/img/structure/B2528987.png)

Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves regioselective reactions and can be facilitated by techniques such as ultrasound irradiation to reduce reaction times and improve yields. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized from cyclocondensation reactions with high regioselectivity and yields ranging from 71-92% after irradiation for 10-12 minutes . This suggests that similar methods could potentially be applied to the synthesis of Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, optimizing the reaction conditions for efficiency and selectivity.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational frequencies, and vibrational assignments of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated using Gaussian09 software, with the geometrical parameters being in agreement with XRD data . Such studies are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their potential as derivatization reagents for analytical purposes. For instance, 1,1′-[ethenylidenebis(sulfonyl)]bis-benzene has been used as a pre-chromatographic derivatization reagent for the HPLC analysis of thiol drugs . This indicates that the sulfamoyl group in Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate may also confer specific reactivity that could be exploited in chemical analyses or syntheses.

Physical and Chemical Properties Analysis

The physicochemical properties such as acid-base behavior, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been studied, and complexes with metals like Cu(II), Co(II), and Ni(II) have been prepared . These findings provide a foundation for predicting the behavior of Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in various environments and its potential to form complexes with metal ions, which could be relevant for its application in medicinal chemistry or material science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Researchers have explored the synthesis of novel compounds related to Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate for biological applications. For instance, the synthesis of new thieno[2,3-d]pyrimidines has demonstrated inhibitory activities against the growth of plants like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages, indicating potential agricultural applications (Wang et al., 2010). Similarly, efforts to synthesize bifunctional thiophene derivatives have resulted in compounds with promising antimicrobial activities, showcasing the potential for developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Photochemical Applications

Research into the photochemical properties of related compounds has uncovered applications in material science, particularly in the development of photosensitizers and materials with unique photophysical properties. Studies on tandem photoarylation-photoisomerization of halothiazoles, for example, have highlighted the singlet oxygen activation properties of Ethyl 2-Arylthiazole-5-carboxylates, suggesting uses in photo-oxidative processes (Amati et al., 2010).

Chemical Synthesis and Reactivity

The compound's derivatives have been employed as intermediates in the synthesis of complex molecules, demonstrating the versatility of thiophene-based compounds in organic synthesis. For instance, the photochemically induced radical alkenylation of C(sp3)–H bonds using related compounds has shown the potential for extending carbon skeletons, which is valuable for synthesizing natural products and pharmaceuticals (Amaoka et al., 2014).

Antimicrobial and Anti-inflammatory Applications

Further research has led to the synthesis of novel thiophene and benzothiophene derivatives with cytotoxic activities, underscoring the potential for developing new anticancer agents (Mohareb et al., 2016). Additionally, specific derivatives have been evaluated for their antimicrobial and anti-inflammatory properties, offering insights into the development of new therapeutic agents (Spoorthy et al., 2021).

Liquid Crystal and Photovoltaic Applications

The synthesis of [1]benzothieno[3,2-b][1]benzothiophene-2,7-dicarboxylate derivatives has revealed materials with smectic liquid crystalline phases, indicating potential applications in display technologies and photovoltaics. These materials exhibit photoconductive behavior, suggesting their use in electronic devices (Haristoy et al., 2000).

Eigenschaften

IUPAC Name |

ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4S2/c1-2-23-17(20)15-16(11-7-3-6-10-14(11)24-15)25(21,22)19-13-9-5-4-8-12(13)18/h3-10,19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWJEPYSFLFERG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

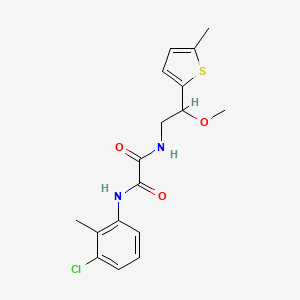

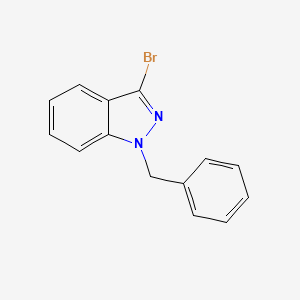

![N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline](/img/structure/B2528905.png)

![N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide](/img/no-structure.png)

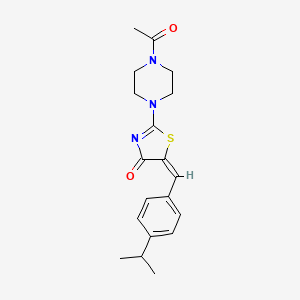

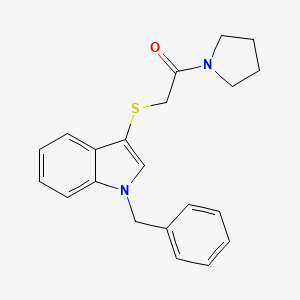

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2528910.png)

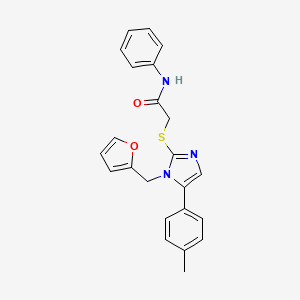

![N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2528915.png)

![N-(2-methoxyphenyl)-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2528917.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)